Cas no 1935401-27-6 (4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-)

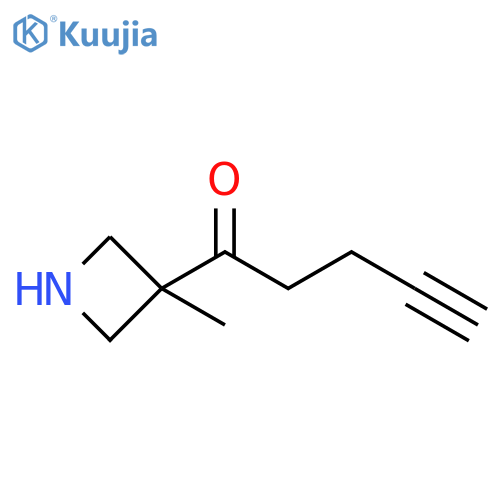

1935401-27-6 structure

商品名:4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-

CAS番号:1935401-27-6

MF:C9H13NO

メガワット:151.205622434616

CID:5292917

4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-

-

- インチ: 1S/C9H13NO/c1-3-4-5-8(11)9(2)6-10-7-9/h1,10H,4-7H2,2H3

- InChIKey: LTNFXFNCPSTWAN-UHFFFAOYSA-N

- ほほえんだ: C(C1(C)CNC1)(=O)CCC#C

4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795791-0.1g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 0.1g |

$1056.0 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081689-1g |

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 1g |

¥8421.0 | 2023-03-19 | |

| Enamine | EN300-795791-0.05g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 0.05g |

$1008.0 | 2024-05-22 | |

| Enamine | EN300-795791-10.0g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 10.0g |

$5159.0 | 2024-05-22 | |

| Enamine | EN300-795791-0.5g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 0.5g |

$1152.0 | 2024-05-22 | |

| Enamine | EN300-795791-1.0g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 1.0g |

$1200.0 | 2024-05-22 | |

| Enamine | EN300-795791-0.25g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 0.25g |

$1104.0 | 2024-05-22 | |

| Enamine | EN300-795791-5.0g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 5.0g |

$3479.0 | 2024-05-22 | |

| Enamine | EN300-795791-2.5g |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

1935401-27-6 | 95% | 2.5g |

$2351.0 | 2024-05-22 |

4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)- 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1935401-27-6 (4-Pentyn-1-one, 1-(3-methyl-3-azetidinyl)-) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量